(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol
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Overview
Description
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as D-glucose.
Deoxygenation: The 2,3-dideoxy modification is achieved through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.
Anhydro Formation: The anhydro bridge is introduced by treating the intermediate with a dehydrating agent, such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as sodium azide in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to (1S)-1,5-Anhydro-2,3-dideoxy-1-ethyl-D-erythro-hex-2-enitol.
Substitution: Introduction of azide or other nucleophiles at the anhydro bridge.
Scientific Research Applications
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The anhydro bridge may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1,5-Anhydro-2,3-dideoxy-1-propynyl-D-erythro-hex-2-enitol
- (1S)-1,5-Anhydro-2,3-dideoxy-1-butynyl-D-erythro-hex-2-enitol
Uniqueness
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol is unique due to its specific combination of anhydro and ethynyl functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
830318-44-0 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(2R,3S,6S)-6-ethynyl-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4,6-10H,5H2/t6-,7+,8-/m1/s1 |
InChI Key |
PKIYENBTDMDQJK-GJMOJQLCSA-N |
Isomeric SMILES |
C#C[C@@H]1C=C[C@@H]([C@H](O1)CO)O |
Canonical SMILES |
C#CC1C=CC(C(O1)CO)O |
Origin of Product |
United States |
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